

A Head-to-Head Comparison of CVT-2738 and Other Ranolazine Metabolites

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For Researchers, Scientists, and Drug Development Professionals

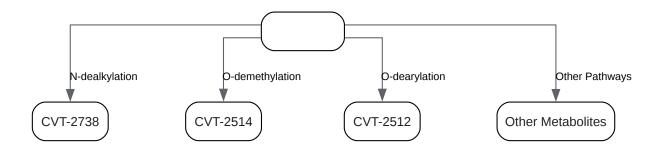
Introduction

Ranolazine, an anti-anginal agent, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites.[1][2][3] Understanding the pharmacological and pharmacokinetic profiles of these metabolites is crucial for a comprehensive assessment of the drug's overall activity and safety profile. This guide provides a head-to-head comparison of **CVT-2738**, a significant metabolite of ranolazine, with other major metabolites, based on available experimental data. Ranolazine is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6.[1][3][4] More than 40 metabolites have been detected in plasma, with several, including **CVT-2738**, CVT-2512, CVT-2513, CVT-2514, and CVT-4786, being identified as principal metabolites.[4][5]

Metabolic Pathway of Ranolazine

Ranolazine is transformed into its metabolites through various enzymatic reactions. The major metabolic pathways include N-dealkylation, O-demethylation, and O-dearylation.[3][4]





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Caption: Major metabolic pathways of ranolazine.

Pharmacological Activity: Anti-ischemic Effects

A key aspect of ranolazine's therapeutic action is its anti-ischemic effect. Limited but informative preclinical data exists comparing the efficacy of its metabolites in this regard.

In Vivo Comparison of Anti-myocardial Ischemia Activities

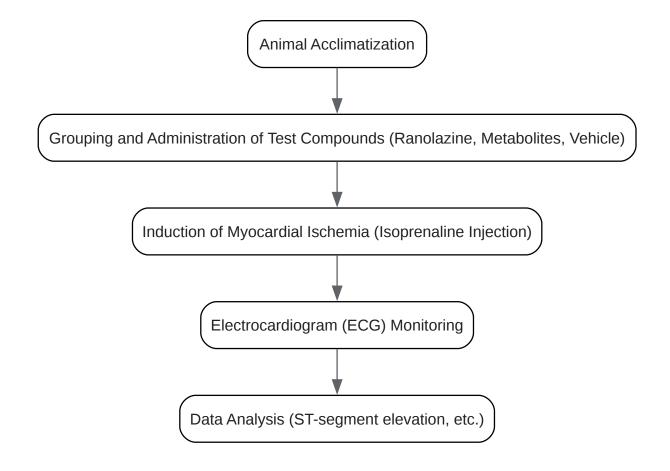
A study in a mouse model of isoprenaline-induced myocardial ischemia provides a direct comparison of the protective effects of ranolazine and its five principal metabolites. The results indicated that **CVT-2738** and CVT-2513 demonstrated protective effects against myocardial ischemia. Notably, among the metabolites tested, **CVT-2738** exhibited the highest potency, although it was still less potent than the parent drug, ranolazine.[5][6]



Compound	Protective Effect against Myocardial Ischemia	Relative Potency
Ranolazine	Yes	Most Potent
CVT-2738	Yes	Most potent among metabolites
CVT-2513	Yes	Less potent than CVT-2738
CVT-2512	Not reported to be significant	-
CVT-2514	Not reported to be significant	-
CVT-4786	Not reported to be significant	-

Experimental Protocol: Isoprenaline-Induced Myocardial Ischemia in Mice

The experimental workflow for evaluating the anti-ischemic effects of ranolazine metabolites typically involves the following steps:





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Caption: Experimental workflow for ischemia model.

A detailed methodology for such an experiment, based on published literature, would involve:

- Animal Model: Male Kunming mice are typically used.
- Acclimatization: Animals are allowed to acclimate to laboratory conditions for a set period.
- Grouping and Dosing: Mice are randomly assigned to groups receiving either the vehicle control, ranolazine, or one of its metabolites (e.g., **CVT-2738**) via oral gavage.
- Induction of Ischemia: A period after drug administration (e.g., 60 minutes), myocardial ischemia is induced by a subcutaneous injection of isoprenaline hydrochloride.
- ECG Recording and Analysis: Electrocardiograms are recorded at specific time points postisoprenaline injection. The key parameter for assessing myocardial ischemia is the extent of ST-segment elevation in the ECG tracings.
- Statistical Analysis: The differences in ST-segment elevation between the control and treated groups are analyzed to determine the protective effect of the compounds.

Pharmacological Activity: Effects on Cardiac Ion Channels

Ranolazine's primary mechanism of action is the inhibition of the late inward sodium current (late INa) and, to a lesser extent, the rapidly activating delayed rectifier potassium current (IKr). [7][8] This dual action contributes to its anti-anginal and anti-arrhythmic properties. While extensive data is available for ranolazine, specific quantitative data, such as IC50 values, for its metabolites on these ion channels are not readily available in the public domain. The FDA-approved label for Ranexa states that the pharmacologic activity of the metabolites has not been well characterized.[9]

Ranolazine's Effects on Cardiac Ion Channels:



Ion Channel	Ranolazine Effect	IC50 (μM)
Late INa	Inhibition	~6
IKr	Inhibition	~12
Peak INa	Weak Inhibition	>150 (frequency dependent)
ICa,L	Weak Inhibition	~50 (late component)

Note: IC50 values are approximate and can vary based on experimental conditions.[7]

Due to the lack of specific data for the metabolites, a direct quantitative comparison of their effects on cardiac ion channels is not possible at this time.

Pharmacokinetic Profile

The pharmacokinetic properties of ranolazine and its metabolites determine their concentration and duration of action in the body.

Plasma Concentrations and Half-Life of Ranolazine and its Metabolites

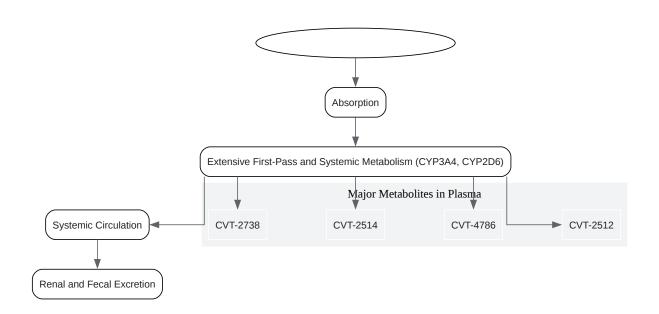
Following administration of ranolazine, several metabolites are present in the plasma at significant concentrations relative to the parent drug. The four most abundant metabolites have been reported to have AUC values ranging from approximately 5% to 33% of that of ranolazine and display apparent half-lives ranging from 6 to 22 hours.[9]

Compound	Relative Plasma Exposure (AUC % of Ranolazine)	Apparent Half-life (hours)
Ranolazine	100%	~7 (extended-release)[1][2]
CVT-2738	~27%	6 - 22
CVT-2514	~33%	6 - 22
CVT-4786	~21%	6 - 22
CVT-2512	5-33%	6 - 22



Note: The relative plasma exposure values are based on steady-state levels.

A study in patients on hemodialysis provided some pharmacokinetic data for ranolazine and its metabolites, including **CVT-2738**, CVT-2512, and CVT-2514.[10][11] However, a direct comparative analysis of their pharmacokinetic parameters in a healthy population was not the focus of this study. Another study in diabetic and non-diabetic rats aimed to evaluate the pharmacokinetics of ranolazine and **CVT-2738**, but the concentration of **CVT-2738** was below the limit of detection.[4]



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Caption: Pharmacokinetic pathway of ranolazine.

Conclusion

Based on the currently available data, **CVT-2738** emerges as a pharmacologically active metabolite of ranolazine with demonstrated protective effects against myocardial ischemia in preclinical models. Among the metabolites tested, it appears to be the most potent in this



regard. However, it is important to note that its potency is still lower than that of the parent compound, ranolazine.

A significant gap in the current knowledge is the lack of quantitative data on the effects of CVT-2738 and other ranolazine metabolites on cardiac ion channels, which is the primary mechanism of action of ranolazine. Further in vitro electrophysiological studies are required to elucidate the specific activity of these metabolites on the late INa and IKr currents to fully understand their contribution to the overall pharmacological profile of ranolazine. Additionally, more comprehensive comparative pharmacokinetic studies of the major metabolites in humans would provide a clearer picture of their systemic exposure and potential for clinical effects. For drug development professionals, these data gaps highlight areas for future research to build a more complete understanding of ranolazine's metabolic and pharmacological profile.

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